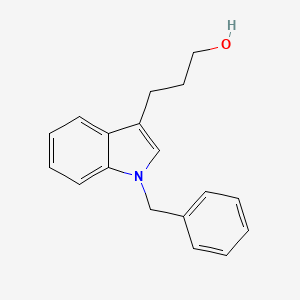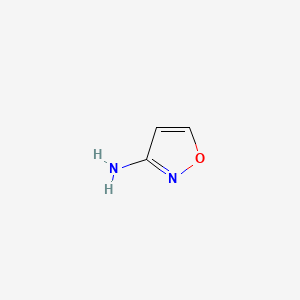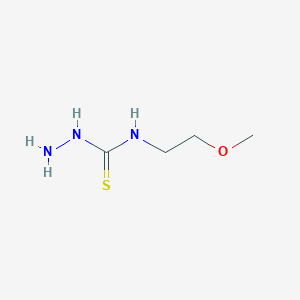
3-(1-Benzyl-1H-indol-3-yl)propan-1-ol
Übersicht
Beschreibung
“3-(1-benzyl-1H-indol-3-yl)propan-1-ol”, also known as BIP, is a chemical compound that has gained significant attention due to its potential applications in various fields of research and industry. It has a molecular weight of 265.35 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C18H19NO/c20-12-6-9-16-14-19 (13-15-7-2-1-3-8-15)18-11-5-4-10-17 (16)18/h1-5,7-8,10-11,14,20H,6,9,12-13H2 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 265.35 .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Der Indol-Rest von 3-(1-Benzyl-1H-indol-3-yl)propan-1-ol ist eine häufige Struktur, die in vielen pharmakologisch aktiven Verbindungen vorkommt. Diese Verbindung kann als Vorläufer für die Synthese verschiedener Medikamente verwendet werden, insbesondere für solche, die auf das zentrale Nervensystem abzielen. Seine strukturelle Ähnlichkeit mit Tryptophan könnte es zu einem Kandidaten für die Entwicklung von Serotoninrezeptor-Modulatoren machen .
Antivirale Mittel
Indol-Derivate haben sich als vielversprechend für die Verwendung als antivirale Mittel erwiesen. Die Fähigkeit der Verbindung, mit hoher Affinität an mehrere Rezeptoren zu binden, könnte genutzt werden, um neue Derivate mit potenten antiviralen Aktivitäten zu entwickeln, einschließlich gegen Influenza- und Coxsackie-B4-Virus .
Antikrebsanwendungen
Die Benzylgruppe, die an den Indol-Kern gebunden ist, kann modifiziert werden, um neue Moleküle mit potenziellen Antikrebs-Eigenschaften zu erzeugen. Diese Derivate können so konzipiert werden, dass sie spezifische Pfade angreifen, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind .
Neuroprotektive Therapien
Aufgrund seiner strukturellen Eigenschaften könnte this compound auf neuroprotektive Wirkungen untersucht werden. Es könnte als Leitverbindung für die Entwicklung von Behandlungen für neurodegenerative Erkrankungen dienen, indem es Neuronenrezeptoren moduliert oder Nervengewebe vor oxidativem Stress schützt .
Entzündungshemmende Mittel
Der Indol-Kern ist bekannt für seine entzündungshemmenden Eigenschaften. Diese Verbindung könnte für die Synthese neuer entzündungshemmender Medikamente verwendet werden, die bei der Behandlung chronischer Entzündungskrankheiten helfen können .
Antioxidative Forschung
Verbindungen mit einer Indol-Struktur sind oft starke Antioxidantien. Diese spezielle Verbindung könnte auf ihre Wirksamkeit bei der Abwehr freier Radikale untersucht werden, was möglicherweise zur Vorbeugung von durch oxidativen Stress verursachten Krankheiten beiträgt .
Antimikrobielle und Antituberkulose-Aktivität
Die Forschung an Indol-Derivaten hat ihr Potenzial bei der Bekämpfung verschiedener mikrobieller Infektionen aufgezeigt. Diese Verbindung könnte auf ihre antimikrobielle und antituberkulose Aktivität untersucht werden, was möglicherweise zu neuen Behandlungen für resistente Bakterienstämme führt .
Chemische Biologie und Enzymhemmung
Indol-Derivate können als Enzymhemmer wirken und verschiedene biologische Pfade beeinflussen. Diese Verbindung könnte in chemisch-biologischen Studien verwendet werden, um Enzymmechanismen zu verstehen oder als Gerüst für die Entwicklung neuer Enzymhemmer mit therapeutischen Anwendungen .
Wirkmechanismus
Target of Action
Similar indole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that similar compounds have been found to bind to the colchicine binding site of tubulin , which could potentially disrupt microtubule dynamics and inhibit cell division.
Result of Action
Similar compounds have been found to induce apoptosis in certain cell lines , suggesting that 3-(1-Benzyl-1H-indol-3-yl)propan-1-ol could potentially have similar effects.
Biochemische Analyse
Biochemical Properties
3-(1-Benzyl-1H-indol-3-yl)propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the hydrolysis of phosphoglycerides, such as phospholipase A2 (PA2), which catalyzes the calcium-dependent hydrolysis of the 2-acyl groups in 3-sn-phosphoglycerides . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that derivatives of indole compounds can induce apoptosis in cancer cells by causing cell cycle arrest at specific phases . This indicates that this compound may have potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, molecular modeling studies have suggested that similar compounds bind to the colchicine binding site of tubulin, thereby inhibiting microtubule formation . This mechanism is essential for its potential use in cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies are necessary to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies on similar compounds have shown that they can inhibit colony formation in cancer cells in a concentration-dependent manner . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, it may be metabolized by enzymes involved in the hydrolysis of phosphoglycerides, affecting the levels of specific metabolites . These interactions are essential for understanding the compound’s overall metabolic impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors influence its effectiveness in various biochemical and cellular processes.
Eigenschaften
IUPAC Name |
3-(1-benzylindol-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-12-6-9-16-14-19(13-15-7-2-1-3-8-15)18-11-5-4-10-17(16)18/h1-5,7-8,10-11,14,20H,6,9,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPQJRUTRYGKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366021 | |
| Record name | 3-(1-benzyl-1H-indol-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644275 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
29957-93-5 | |
| Record name | 3-(1-benzyl-1H-indol-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)
![N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide](/img/structure/B1271162.png)




![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)



